molecular formula C27H27N5O2S B3012183 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866726-92-3

3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Numéro de catalogue B3012183
Numéro CAS: 866726-92-3
Poids moléculaire: 485.61
Clé InChI: ZGVBRSUIRLHCII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of compounds related to 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves the preparation of tricyclic heterocycles, which are significant due to their high affinity for certain receptors. In the first paper, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding affinity and functional inhibition of serotonin 5-HT6 receptors. The most active compound in the functional assay had an IC50 of 29.0 nM, indicating potent activity . The second paper describes the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones with high affinity for the benzodiazepine (BZ) receptor. The leading compound in this series demonstrated activity comparable to known BZ antagonists . These studies highlight the importance of the sulfonyl group and the triazoloquinazolinone core in achieving high receptor affinity.

Molecular Structure Analysis

The molecular structure of compounds like 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is characterized by a tricyclic core that is essential for interaction with target receptors. The presence of a phenylsulfonyl group and specific substituents on the triazoloquinazolinone ring system play a crucial role in determining the binding affinity and selectivity of these compounds. For instance, the substitution of a 3-chlorophenylsulfonyl group and a tetrahydrofuran-2-ylmethyl group resulted in a compound with significant activity in a functional assay . The structural analogs in the second paper also emphasize the importance of the 2-substituent and ring substitution in modifying receptor activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the triazoloquinazolinone core and the introduction of various substituents that modulate the compounds' affinity for their respective receptors. In the first paper, the synthesis route likely involves the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core followed by sulfonylation and alkylation to introduce the desired substituents . The second paper describes several synthetic routes, including a two-step synthesis starting with an anthranilonitrile and a hydrazide, to prepare the target compounds . These reactions are crucial for the creation of a diverse library of compounds for biological evaluation.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, stability, and overall reactivity of these compounds are influenced by the presence of the sulfonyl group and the nature of the substituents attached to the triazoloquinazolinone core. The high binding affinity and selectivity for the 5-HT6 and BZ receptors suggest that these compounds are likely lipophilic, which is a common characteristic of compounds that can cross the blood-brain barrier and interact with central nervous system receptors .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

  • Preparation of Triazoloquinazolinium Betaines

    The synthesis of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides by treating 1-methyl-1-(4-methylquinazolin-2-yl)-4-(aryl)thiosemicarbazides with dicyclohexylcarbodiimide (DCC) has been explored. These compounds were further studied using X-ray crystallography to investigate their crystal and molecular structures (Crabb et al., 1999).

  • Adenosine Receptor Antagonists

    The development of 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor (AR) antagonists highlights the structural analysis and synthesis of novel polyheterocyclic compounds. These efforts have led to the discovery of potent and selective A3AR antagonists, contributing significantly to understanding the structure-activity relationships in this chemical family (Burbiel et al., 2016).

Biological Activities

  • Antimicrobial and Nematicidal Evaluation

    A series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones have shown significant antimicrobial and nematicidal properties. These compounds were synthesized and evaluated against various bacterial and fungal strains, as well as nematodes, showing promising activity comparable to standard treatments (Reddy et al., 2016).

  • Anticancer Activity

    The synthesis and evaluation of a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity involved the design of compounds meeting essential structural requirements. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, presenting a new avenue for anticancer drug development (Reddy et al., 2015).

  • Serotonin 5-HT6 Receptor Antagonists

    The solution phase parallel synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines has identified highly active and selective 5-HT(6)R antagonists. These compounds have shown potent antagonistic activity in functional assays and radioligand competitive binding, contributing to the development of selective serotonin receptor modulators (Ivachtchenko et al., 2010).

Propriétés

IUPAC Name

N-(2-phenylpropyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-18(2)20-13-15-22(16-14-20)35(33,34)27-26-29-25(28-17-19(3)21-9-5-4-6-10-21)23-11-7-8-12-24(23)32(26)31-30-27/h4-16,18-19H,17H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVBRSUIRLHCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.